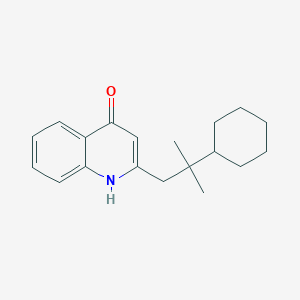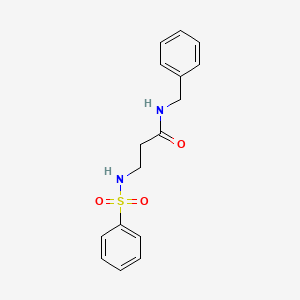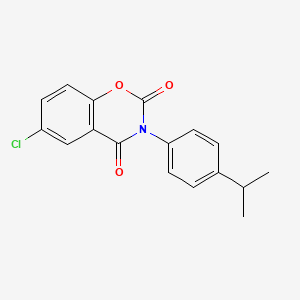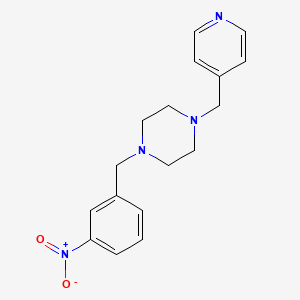
2-(2-cyclohexyl-2-methylpropyl)-4(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolinone derivatives often involves palladium-catalyzed intramolecular amidation of C(sp2)-H bonds or oxidative cyclocarbonylation of vinyl anilines, highlighting the diversity in synthetic strategies to access the quinolinone core. These methods provide practical access to variously substituted quinolinones with high efficiency and under environmentally considerate conditions (Inamoto et al., 2010); (Ferguson et al., 2013).
Molecular Structure Analysis
Quinolinones exhibit a rich diversity in molecular architecture, offering a versatile scaffold for chemical modification. Novel quinolinone derivatives have been synthesized with varied substitutions, demonstrating the flexibility of this core in supporting complex structural motifs and chirality. These structural variations are crucial for the exploration of chemical space in the search for new materials and biologically active compounds (Menon et al., 2017).
Chemical Reactions and Properties
Quinolinone derivatives engage in a range of chemical reactions, reflective of their rich electronic and structural framework. These reactions include cyclocarbonylation, amidation, and cycloaddition, underscoring the reactivity of the quinolinone nucleus towards the formation of complex and diverse molecular architectures. Such chemical behaviors are pivotal for the synthesis of molecules with potential pharmacological activities (Bunce & Nammalwar, 2010).
Physical Properties Analysis
The physical properties of quinolinones, such as solubility, melting points, and crystalline structure, are influenced by their specific substitutions. Advanced spectroscopic techniques, including FT-IR, FT-Raman, and NMR, provide detailed insights into the molecular structure and dynamics of quinolinone derivatives, facilitating the understanding of their physical behavior and interaction with various environments (Pourmousavi et al., 2016).
Chemical Properties Analysis
The chemical properties of quinolinones, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their biological activity and chemical utility. The electronic structure, explored through computational studies, reveals insights into their reactivity patterns, optoelectronic properties, and potential applications in materials science and medicinal chemistry (Soural et al., 2006).
Propiedades
IUPAC Name |
2-(2-cyclohexyl-2-methylpropyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-19(2,14-8-4-3-5-9-14)13-15-12-18(21)16-10-6-7-11-17(16)20-15/h6-7,10-12,14H,3-5,8-9,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYICVBNMAPVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=O)C2=CC=CC=C2N1)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclohexyl-2-methylpropyl)quinolin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5672178.png)




![1-(2-chloro-6-fluorobenzyl)-3-cyclopropyl-5-[2-(2-methyl-1H-imidazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5672223.png)
![3-(2-fluorophenyl)-N-[(5-methyl-1H-imidazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5672229.png)

![2-(4-{4-methyl-5-[(4-methylpiperazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyrazine](/img/structure/B5672237.png)
![9-(benzylsulfonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672245.png)
![N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5672248.png)
![3-ethyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5672262.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5672264.png)
